N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)thiophene-2-sulfonamide
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Overview
Description
N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound that belongs to the class of thiophene-based sulfonamides. Thiophene derivatives are known for their wide range of applications in medicinal chemistry due to their biological and physiological functions, such as anti-inflammatory, anti-microbial, and anti-cancer properties .
Mechanism of Action
Target of Action
The primary target of N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)thiophene-2-sulfonamide is the Mcl-1 protein . Mcl-1 is a member of the Bcl-2 family of proteins, which are key regulators of the apoptotic process. Overexpression of Mcl-1 has been associated with a variety of cancers, making it a promising target for anticancer therapies .
Mode of Action
This compound: interacts with its target, Mcl-1, by selectively inhibiting its activity . This inhibition disrupts the balance of pro- and anti-apoptotic signals within the cell, promoting programmed cell death (apoptosis). This makes the compound potentially useful in the treatment of cancers where Mcl-1 is overexpressed .
Biochemical Pathways
The biochemical pathways affected by This compound are those involved in the regulation of apoptosis. By inhibiting Mcl-1, the compound disrupts the balance of the Bcl-2 family of proteins, tipping the balance in favor of apoptosis . This can lead to the death of cancer cells that rely on the overexpression of Mcl-1 for survival .
Pharmacokinetics
The ADME properties of This compound The compound’s effectiveness as a selective mcl-1 inhibitor suggests that it is able to reach its target within the cell
Result of Action
The molecular and cellular effects of This compound ’s action are the induction of apoptosis in cells where Mcl-1 is overexpressed . This can lead to the selective death of cancer cells, while leaving healthy cells unaffected .
Preparation Methods
The synthesis of N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)thiophene-2-sulfonamide involves multiple steps, including the preparation of intermediate compounds and their subsequent reactionsReaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonamide group can be reduced under specific conditions using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.
Scientific Research Applications
N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)thiophene-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: The compound is used to investigate the inhibition of carbonic anhydrase isoenzymes, which are important in various physiological processes.
Industrial Applications: It is explored for its use in the development of new materials with specific electronic properties, such as organic semiconductors.
Comparison with Similar Compounds
Similar compounds include other thiophene-based sulfonamides and indazole derivatives. For example:
Tipepidine: A thiophene derivative used as an antitussive agent.
Dorzolamide: A sulfonamide used to treat glaucoma by inhibiting carbonic anhydrase.
Sertaconazole Nitrate: An antifungal agent containing a thiophene ring.
N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)thiophene-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N3O2S2/c15-14(16,17)13-10-4-1-2-5-11(10)20(19-13)8-7-18-24(21,22)12-6-3-9-23-12/h3,6,9,18H,1-2,4-5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VROUZZZZQJZRBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2CCNS(=O)(=O)C3=CC=CS3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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